molecular formula C10H8F2O B13436198 2-(2,2-Difluoroethoxy)phenylacetylene

2-(2,2-Difluoroethoxy)phenylacetylene

Cat. No.: B13436198
M. Wt: 182.17 g/mol
InChI Key: QSJVYCGUDOFNBL-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)phenylacetylene is an organic compound with the molecular formula C10H8F2O It is characterized by the presence of a phenylacetylene moiety substituted with a difluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)phenylacetylene typically involves the reaction of 2,2-difluoroethanol with phenylacetylene under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylacetylene, followed by the addition of 2,2-difluoroethanol . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)phenylacetylene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2-(2,2-Difluoroethoxy)phenylacetylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)phenylacetylene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetylene: A simpler analog without the difluoroethoxy group.

    2-(2,2-Difluoroethoxy)ethoxybenzene: A related compound with an additional ethoxy group.

Uniqueness

2-(2,2-Difluoroethoxy)phenylacetylene is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs .

Properties

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

IUPAC Name

1-(2,2-difluoroethoxy)-2-ethynylbenzene

InChI

InChI=1S/C10H8F2O/c1-2-8-5-3-4-6-9(8)13-7-10(11)12/h1,3-6,10H,7H2

InChI Key

QSJVYCGUDOFNBL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1OCC(F)F

Origin of Product

United States

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